Perfluorohept-2-ene
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Overview
Description
Perfluorohept-2-ene is a fluorinated organic compound with the molecular formula C7F14. It is characterized by the presence of a double bond between the second and third carbon atoms in a heptane chain, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and chemical inertness, making it valuable in various industrial and research applications .
Mechanism of Action
Mode of Action
It is known that many chemicals can interact with cellular components through various mechanisms, such as binding to receptors, altering enzyme activity, or interacting with dna .
Biochemical Pathways
Exposure to certain chemicals can lead to substantial adverse effects on the immune system . Also, heat stress can lead to alterations in various metabolic pathways, including cell death or catabolism, energetics, and cholesterol and nitric oxide metabolism .
Result of Action
Exposure to certain chemicals can lead to various cellular responses, such as nonlinear dose- and time-dependency, increased and decreased risks of cancer and neurodegenerative diseases, enhanced nerve regeneration, and bone healing .
Action Environment
The action of Perfluorohept-2-ene can be influenced by various environmental factors. For example, the European Food Safety Authority has identified Perfluoroheptanoic acid, a related compound, as a substance of very high concern due to its toxic effects on reproduction and its persistence in the environment .
Preparation Methods
Perfluorohept-2-ene can be synthesized through several methods. One common synthetic route involves the reaction of perfluoroheptene-1 with trimethyl borate and sulfur trioxide under controlled conditions. The reaction typically occurs at 25°C for two days, followed by heating to 100°C for four days . Industrial production methods often involve similar fluorination processes, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Perfluorohept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although its high fluorine content makes it resistant to many oxidizing agents.
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles. Common reagents include strong bases and nucleophiles like potassium hydroxide and sodium methoxide.
Scientific Research Applications
Perfluorohept-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: Its inert nature makes it useful in biological studies where non-reactive environments are required.
Medicine: Research into its potential use in drug delivery systems is ongoing, given its stability and ability to form stable emulsions.
Industry: It is employed in the production of high-performance materials, such as fluoropolymers and surfactants, due to its unique chemical properties
Comparison with Similar Compounds
Perfluorohept-2-ene can be compared with other similar fluorinated compounds, such as:
Perfluorohexene: Similar in structure but with one less carbon atom, leading to slightly different physical and chemical properties.
Perfluorooctene: Contains one more carbon atom, resulting in higher molecular weight and different reactivity.
Perfluorobutene: A shorter chain fluorinated compound with different applications due to its lower molecular weight and different physical properties.
The uniqueness of this compound lies in its specific chain length and the position of the double bond, which confer distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,1,1,2,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHJWZHBCXGSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694136 |
Source
|
Record name | 2-Perfluoroheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1582-32-7 |
Source
|
Record name | 2-Perfluoroheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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